molecular formula C9H13N3O5 B12395270 Cytidine-15N3

Cytidine-15N3

Cat. No.: B12395270
M. Wt: 246.20 g/mol
InChI Key: UHDGCWIWMRVCDJ-QKMQQQAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytidine-15N3, also known as Cytosine β-D-riboside-15N3, is a stable isotope-labeled compound. It is a pyrimidine nucleoside and acts as a component of ribonucleic acid (RNA). This compound is a precursor of uridine and plays a crucial role in various biological processes, including neuronal-glial glutamate cycling, cerebral phospholipid metabolism, catecholamine synthesis, and mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cytidine-15N3 involves the incorporation of nitrogen-15 into the cytidine molecule. One common method includes the silanization protection of cytosine using tert-butyl dimethyl chloro silane, followed by reaction with tetra-o-acetyl-d-ribose . Another method involves the use of polyethylene glycol (PEG) support for the preparation of cytidine-containing nucleotides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using stable isotope-labeled precursors. The process includes multiple steps of protection, reaction, and deprotection to ensure the incorporation of nitrogen-15 into the cytidine molecule. The final product is purified using chromatography techniques to achieve high purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Cytidine-15N3 undergoes various chemical reactions, including:

    Oxidation: Cytidine can be oxidized to form uridine.

    Reduction: Reduction reactions can modify the nucleobase structure.

    Substitution: Substitution reactions can occur at the nucleobase or ribose moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogenated compounds. Reaction conditions vary depending on the desired product and include temperature control, pH adjustment, and the use of catalysts.

Major Products Formed

The major products formed from these reactions include uridine, modified cytidine derivatives, and various substituted nucleosides. These products are often used in further biochemical and pharmacological studies.

Scientific Research Applications

Cytidine-15N3 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its nitrogen-15 labeling, which allows for specific tracing and quantification in metabolic studies. Its incorporation into RNA makes it a valuable tool for studying RNA dynamics and function, distinguishing it from other labeled nucleosides.

Properties

Molecular Formula

C9H13N3O5

Molecular Weight

246.20 g/mol

IUPAC Name

4-(15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)pyrimidin-2-one

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i10+1,11+1,12+1

InChI Key

UHDGCWIWMRVCDJ-QKMQQQAESA-N

Isomeric SMILES

C1=C[15N](C(=O)[15N]=C1[15NH2])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.